Lithium amide

Catalog No.
S1533008
CAS No.
7782-89-0
M.F
H2LiN
M. Wt
23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium amide

CAS Number

7782-89-0

Product Name

Lithium amide

IUPAC Name

lithium;azanide

Molecular Formula

H2LiN

Molecular Weight

23 g/mol

InChI

InChI=1S/Li.H2N/h;1H2/q+1;-1

InChI Key

AFRJJFRNGGLMDW-UHFFFAOYSA-N

SMILES

[Li+].[NH2-]

Solubility

Slightly soluble in ethanol
SLIGHTLY SOL IN LIQ AMMONIA, ALCOHOL
Insoluble in anhydrous ether, benzene, toluene

Synonyms

LiNH2, Lithium amide

Canonical SMILES

[Li+].[NH2-]

Isomeric SMILES

[Li+].[NH2-]

Lithium amide is an inorganic compound with the chemical formula LiNH₂. It appears as a white solid and possesses a tetragonal crystal structure. This compound is notable for its high reactivity and serves as a strong base, making it useful in various chemical applications. Lithium amide can be synthesized through the reaction of lithium metal with ammonia or by treating lithium hydride with anhydrous ammonia, resulting in the formation of lithium amide and hydrogen gas .

Lithium amide is a hazardous compound due to its strong basic and reactive nature. It can cause severe skin and eye burns upon contact. Inhalation of lithium amide dust can irritate the respiratory tract. Lithium amide is also moisture-sensitive and decomposes upon contact with water, releasing flammable ammonia gas [].

Proper handling procedures include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respirators when handling lithium amide [].
  • Working in a well-ventilated fume hood [].
  • Storing lithium amide in a sealed container under an inert atmosphere such as dry nitrogen [].

Organic Synthesis

  • As a strong base: Lithium amide acts as a powerful deprotonating agent, meaning it can remove protons (H+) from organic molecules. This property makes it valuable in various organic syntheses, such as the creation of carbon-carbon bonds and ring-opening reactions []. It is particularly useful for deprotonating molecules with weak acidic hydrogens, such as terminal alkynes and amides.

Materials Science

  • Lithium nitride precursor: Lithium amide can be used as a precursor for producing lithium nitride (Li₃N), a promising material for various applications. Research suggests Li₃N can be used in solid-state electrolytes for next-generation lithium-ion batteries due to its high ionic conductivity and stability [].
  • Nanoparticle synthesis: Lithium amide has been explored for the synthesis of various nanomaterials, including metal nitrides and metal-organic frameworks (MOFs). These materials hold potential applications in catalysis, energy storage, and gas separation [, ].

Theoretical and Computational Studies

  • Understanding reaction mechanisms: Due to its well-defined structure and strong basicity, lithium amide serves as a model compound for theoretical and computational studies of various chemical reactions, including deprotonation, nucleophilic substitution, and metal-ammonia interactions []. These studies help scientists gain deeper insights into the fundamental principles of these reactions.

  • Decomposition Reaction: Upon heating, lithium amide decomposes into ammonia and lithium imide:
    2LiNH2Li2NH+NH32\text{LiNH}_2\rightarrow \text{Li}_2\text{NH}+\text{NH}_3
  • Formation of Metal Nitrides: Lithium amide reacts with anhydrous metal chlorides at elevated temperatures (160–400 °C) to form metal nitrides and lithium chloride:
    LiNH2+MClLiCl+MN\text{LiNH}_2+\text{MCl}\rightarrow \text{LiCl}+\text{MN}
    where M represents transition metals such as titanium or zirconium .
  • Transamidation Reactions: Lithium amides are used as nucleophiles in transamidation processes, facilitating the conversion of esters into amides under mild conditions .

While lithium amide itself does not have extensive biological applications, its derivatives have been studied for potential pharmacological effects. For instance, certain lithium amides are utilized in the synthesis of anti-inflammatory compounds and other pharmaceuticals. The biological activity often stems from the unique properties of the compounds formed during reactions involving lithium amides rather than from lithium amide directly .

Lithium amide can be synthesized through several methods:

  • Reaction with Ammonia: Lithium metal reacts with liquid ammonia:
    2Li+2NH32LiNH2+H22\text{Li}+2\text{NH}_3\rightarrow 2\text{LiNH}_2+\text{H}_2
  • Hydride Method: Lithium hydride reacts with anhydrous ammonia:
    LiH+NH3LiNH2+H2\text{LiH}+\text{NH}_3\rightarrow \text{LiNH}_2+\text{H}_2

These methods highlight the moisture-sensitive nature of lithium amide, requiring careful handling to prevent decomposition or reaction with water, which produces lithium hydroxide and ammonia .

Lithium amide finds diverse applications across various fields:

  • Hydrogen Storage: It plays a crucial role in hydrogen storage technologies due to its ability to release ammonia upon decomposition, which can be utilized in fuel cells.
  • Chemical Synthesis: As a strong base and nucleophile, it is employed in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.
  • Catalysis: Lithium amide acts as a catalyst in polymerization reactions and other synthetic processes .
  • Dyes and Pigments: It is also used in the production of dyes that exhibit large Stokes shifts, enhancing color properties in various applications .

Research has shown that lithium amides can interact with various substrates to facilitate chemical transformations. For instance, studies indicate that lithium amides can promote the formation of aminopyridines from fluoropyridines under mild conditions. This highlights their utility as reagents in organic synthesis . Additionally, their reactivity can be influenced by solvent choice, leading to different reaction pathways depending on the medium used .

Lithium amide belongs to a broader class of lithium amides characterized by their general formula LiNR₂. Here are some similar compounds:

Compound NameFormulaUnique Features
Lithium diisopropylamideLiN(iPr)₂Strong base commonly used in organic synthesis
Lithium tetramethylpiperidideLiTMPStable tetramer; used as a strong base
Lithium hexamethyldisilazideLiHMDSUseful for deprotonation reactions
Lithium imideLi₂NHIntermediate formed during lithium amide reactions

Lithium amide is unique due to its specific reactivity profile and its role as a precursor for various other lithium-based reagents. Its ability to form metal nitrides sets it apart from other similar compounds, which may not exhibit this property .

Physical Description

Lithium amide is a white crystalline powder with an odor of ammonia. Denser than water.

Color/Form

Tetragonal crystals
White crystalline powde

Density

1.18 g/cu cm

Odor

Ammonia-like odo

Melting Point

Starts to decompose at 320 °C and melts at 375 °C

UNII

7393OMU9LK

GHS Hazard Statements

Aggregated GHS information provided by 77 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 77 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 72 of 77 companies with hazard statement code(s):;
H261 (65.28%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

7782-89-0

Wikipedia

Lithium_amide

Biological Half Life

The plasma half-life (in healthy volunteers) shows a considerable variability: from 5 to 40 hr, with most values between 15 and 30 hr, it depends on the duration of treatment as well as on kidney function and age. /Li+/
...AFTER ORAL DOSES TO HUMAN SUBJECTS...THE TERMINAL ELIMINATION T/2 IS ABOUT 22 HR. /LITHIUM/
... The clinical features and pharmacokinetics of 22 lithium overdoses are described. Effectiveness of different treatment regimens regarding elimination of lithium is discussed. Origin of overdose was due to deliberate poisoning or precipitated by concomitant diseases, coadministration of drugs, or combination of both. Treatment included supportive care, diuretics (15/22), hemodialysis (HD; 9/22), and mechanical ventilation (3/22). Severity of lithium intoxication was classified in 50% as I degrees, in 41% as II degrees, and in 9% as III degrees according to Hansen and Amdisen. Renal impairment on admission was diagnosed in 82% of the patients. Half-life of lithium in serum was 3.5 +/- 0.8 hr during the first HD, and 29 +/- 14 and 29 +/- 6 hr during therapy with diuretics or supportive treatment, respectively. Lithium clearance during HD was 160 +/- 15 mL/min, and renal clearance during HD or treatment with diuretics was approximately 20 and 15 +/- 9 mL/min, respectively. Renal lithium clearance was not influenced by HD therapy. There was no difference regarding half-life and clearance between the group that had an unspecific treatment or the group treated with diuretics. ... /Lithium NOS/
The usual elimination half-life is 12 to 27 hr, but it may rise to nearly 60 hr if renal excretion is compromised. /Li+/

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 2nd degree

Methods of Manufacturing

Lithium amide is produced industrially by heating lithium metal or lithium hydride in a stream of ammonia. It also forms slowly when lithium metal dissolves in liquid ammonia.
Lithium amide is produced from the reaction of anhydrous ammonia and lithium hydride.
Removal of ammonia from solutions of lithium in the presence of catalysts.

General Manufacturing Information

Lithium amide (Li(NH2)): ACTIVE

Stability Shelf Life

Stable in air-tight containers at room temperature.

Dates

Modify: 2023-08-15

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